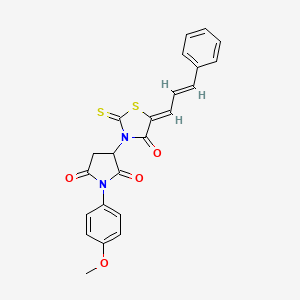

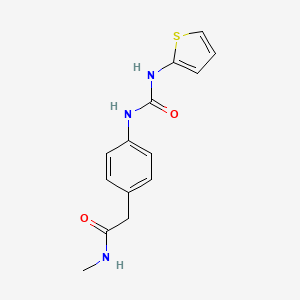

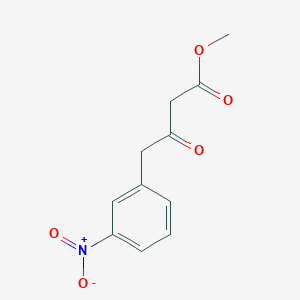

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide, also known as ITPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Enaminone Complexes : Enaminones, including derivatives similar to "(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide," have been synthesized and chelated with various metal nitrates. Their bioactivity against a range of bacteria and fungi was studied, highlighting the potential of these compounds in antibacterial and antifungal applications (Jeragh & Elassar, 2015).

Crystal Structure Analysis : Studies have also focused on the crystal structure of related thiophene derivatives, providing insights into their molecular configurations and the stabilization mechanisms through various hydrogen bonds and π···π interactions, contributing to the understanding of their chemical behavior (Sharma et al., 2016).

Bioactivity and Therapeutic Potential

Antinociceptive Activity : Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, closely related to the chemical , has explored their antinociceptive activity, suggesting potential therapeutic applications in pain management (Shipilovskikh et al., 2020).

Chemical Synthesis and Material Science

Catalytic Isomerization : The isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, involving molecules similar to the one , has been reported. This process has implications for the synthesis of complex organic molecules with high geometric selectivity, useful in the development of new materials and drugs (Trost, Cregg, & Quach, 2017).

Advanced Organic Synthesis Techniques

Thionation-Cyclization of Enamides : An efficient route has been developed for synthesizing thiazoles through a chemoselective thionation-cyclization of enamides, pointing towards novel methods for producing heterocyclic compounds with potential pharmaceutical applications (Kumar, Parameshwarappa, & Ila, 2013).

Polymer Synthesis : The creation of cationic polythiophenes from thiophene derivatives indicates the role of such compounds in the development of responsive, DNA-binding polymers, which could have significant implications in gene therapy and biotechnology (Carreon, Santos, Matson, & So, 2014).

properties

IUPAC Name |

(E)-N-(2-iodophenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INOS/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXJHWIDPHMAAL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CS2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CS2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-iodophenyl)-3-(thiophen-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2749136.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)

![1-(3-chlorophenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749141.png)

![1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2749146.png)